

# What are the chemical properties of 2S-Hydroxyhexan-3-one?

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## Compound of Interest

Compound Name: 2S-Hydroxyhexan-3-one

Cat. No.: B133621

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An In-depth Technical Guide to the Chemical Properties of (2S)-Hydroxyhexan-3-one

## Abstract

(2S)-Hydroxyhexan-3-one is an  $\alpha$ -hydroxy ketone, a class of organic compounds featuring a hydroxyl group adjacent to a carbonyl group. This structural motif makes it a valuable chiral building block in organic synthesis.  $\alpha$ -hydroxy ketones are significant precursors for various pharmaceuticals, including antidepressants and antitumor antibiotics, as well as for pheromones and flavor compounds[1][2][3]. (2S)-Hydroxyhexan-3-one, a specific enantiomer, has been identified as a natural product in the bacterium *Corynebacterium glutamicum*, an industrially important microorganism used for amino acid production[4][5]. This guide provides a summary of its known chemical properties, synthesis methodologies, and biological significance, tailored for researchers and professionals in drug development and chemical synthesis.

## Chemical and Physical Properties

Detailed experimental data for (2S)-Hydroxyhexan-3-one is not extensively available in the public literature. However, computational models provide valuable predicted properties for the (S)-enantiomer, its (R)-enantiomer, and the racemic mixture (2-Hydroxyhexan-3-one). These properties are essential for understanding its behavior in various chemical environments.

Table 1: Summary of Chemical Identifiers and Properties

Property	(2S)- Hydroxyhexan- -3-one	(2R)- Hydroxyhexan- -3-one	Racemic 2- Hydroxyhexan- -3-one	Citation(s)
IUPAC Name	(2S)-2-hydroxyhexan-3-one	(2R)-2-hydroxyhexan-3-one	2-hydroxyhexan-3-one	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Synonyms	(S)-2-Hydroxy-3-hexanone	(R)-2-hydroxy-3-hexanone	1-Hydroxyethyl propyl ketone	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a>
CAS Number	152519-33-0	125850-18-2	54073-43-7	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	116.16 g/mol	116.16 g/mol	116.16 g/mol	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[9]</a>
InChIKey	ZWBUSAWJHM POEJ- YFKPBYRVSA-N	ZWBUSAWJHM POEJ- RXMQYKEDSA-N	ZWBUSAWJHM POEJ- UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>

Table 2: Computed Physicochemical Properties

Property	(2S)- Enantiomer Value	(R)- Enantiomer Value	Racemic Value	Citation(s)
XLogP3-AA (LogP)	0.5	0.5	0.5	[4][6][7]
Hydrogen Bond Donor Count	1	1	1	[6][7]
Hydrogen Bond Acceptor Count	2	2	2	[6][7]
Rotatable Bond Count	3	3	3	[6][7]
Exact Mass	116.083729621 Da	116.083729621 Da	116.083729621 Da	[4][6][7]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	37.3 Å <sup>2</sup>	37.3 Å <sup>2</sup>	[4][6][7]
Heavy Atom Count	8	8	8	[7]
Complexity	78.6	78.6	78.6	[4][6][7]

Note: The properties listed in Table 2 are computationally derived and may differ from experimental values.

## Synthesis and Experimental Protocols

The enantioselective synthesis of  $\alpha$ -hydroxy ketones is a critical area of research due to their utility as chiral synthons[2]. While specific protocols for (2S)-Hydroxyhexan-3-one are not detailed in the provided literature, general and powerful methodologies can be applied. Biocatalytic methods are particularly effective, offering high regio- and stereoselectivity under mild conditions[1][2].

## Experimental Protocol: Biocatalytic Reduction of a Diketone

This protocol describes a general method for producing an enantiomerically enriched  $\alpha$ -hydroxy ketone, such as (2S)-Hydroxyhexan-3-one, using an aldo-keto reductase (AKR) enzyme.

These enzymes catalyze the NADPH-dependent reduction of  $\alpha$ -diketones[2][10].

**Objective:** To synthesize (2S)-Hydroxyhexan-3-one via the stereoselective reduction of 2,3-hexanedione.

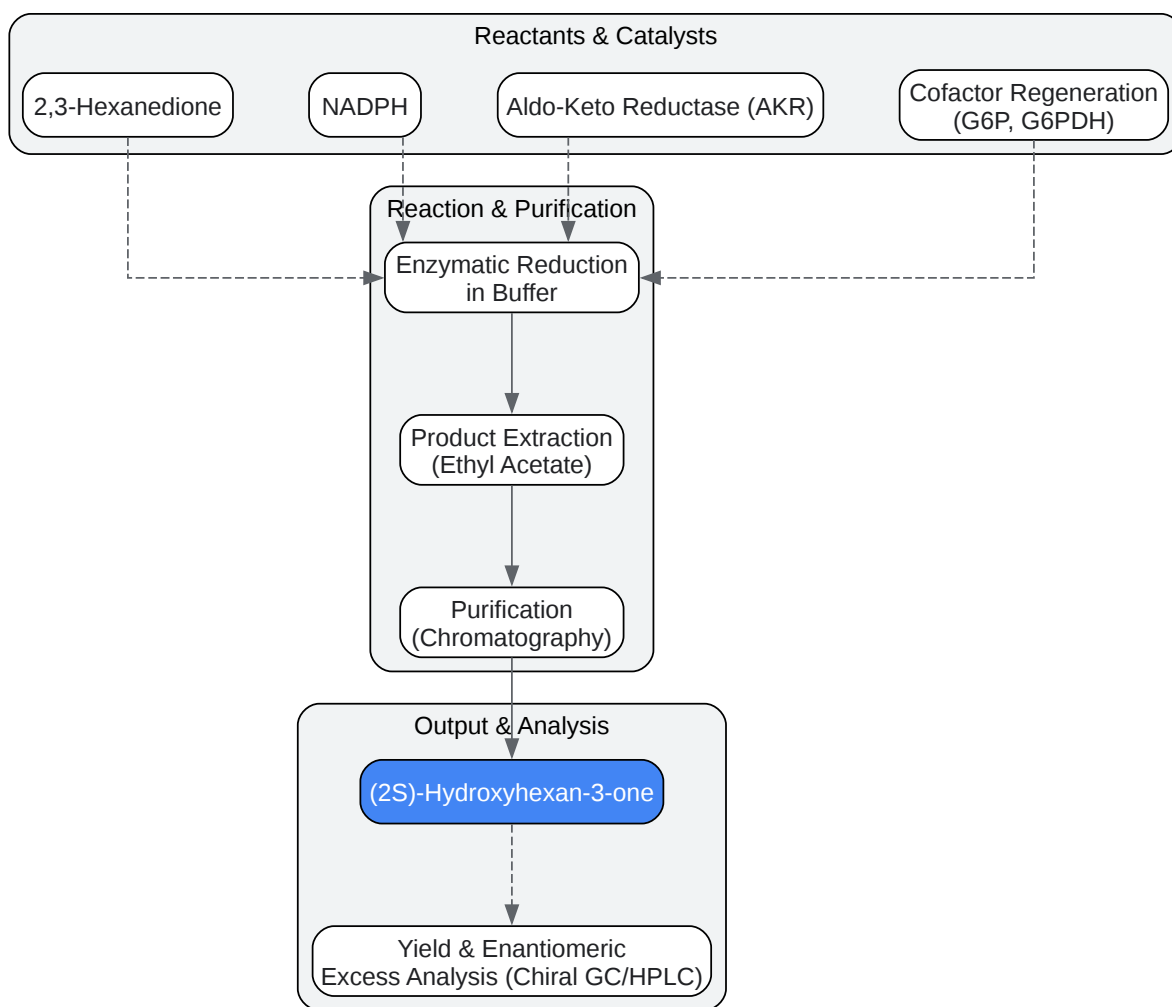
### Materials:

- Substrate: 2,3-Hexanedione
- Enzyme: A suitable aldo-keto reductase (AKR) with S-selectivity (e.g., AKR3C1, AKR5F)[10]
- Cofactor: NADPH
- Cofactor Regeneration System: Glucose-6-phosphate (G6P) and Glucose-6-phosphate dehydrogenase (G6PDH)[10]
- Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
- Organic solvent for extraction (e.g., ethyl acetate)
- Standard laboratory glassware and magnetic stirrer
- Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for enantiomeric excess (ee) determination.

### Methodology:

- **Reaction Setup:** In a reaction vessel, prepare a buffered solution containing the substrate, 2,3-hexanedione.
- **Cofactor and Regeneration:** Add NADPH to the solution along with the components of the cofactor regeneration system, G6P and G6PDH. This system ensures a continuous supply of the reduced cofactor (NADPH) required by the AKR enzyme[10].

- **Enzyme Addition:** Initiate the reaction by adding the purified aldo-keto reductase enzyme or whole cells overexpressing the enzyme.
- **Incubation:** Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle stirring for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
- **Workup:** Upon completion, terminate the reaction (e.g., by adding a water-immiscible organic solvent). Extract the product, (2S)-Hydroxyhexan-3-one, using ethyl acetate.
- **Purification and Analysis:** Dry the organic phase (e.g., over anhydrous Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography if necessary. Determine the yield and enantiomeric excess of the final product using chiral GC or HPLC.



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Biocatalytic synthesis workflow for (2S)-Hydroxyhexan-3-one.

## Biological Significance and Pathways

$\alpha$ -Hydroxy ketones are a functionally significant class of molecules found in numerous biological systems and are prized as intermediates in the synthesis of high-value chemicals[1][2].

## Role as a Chiral Building Block

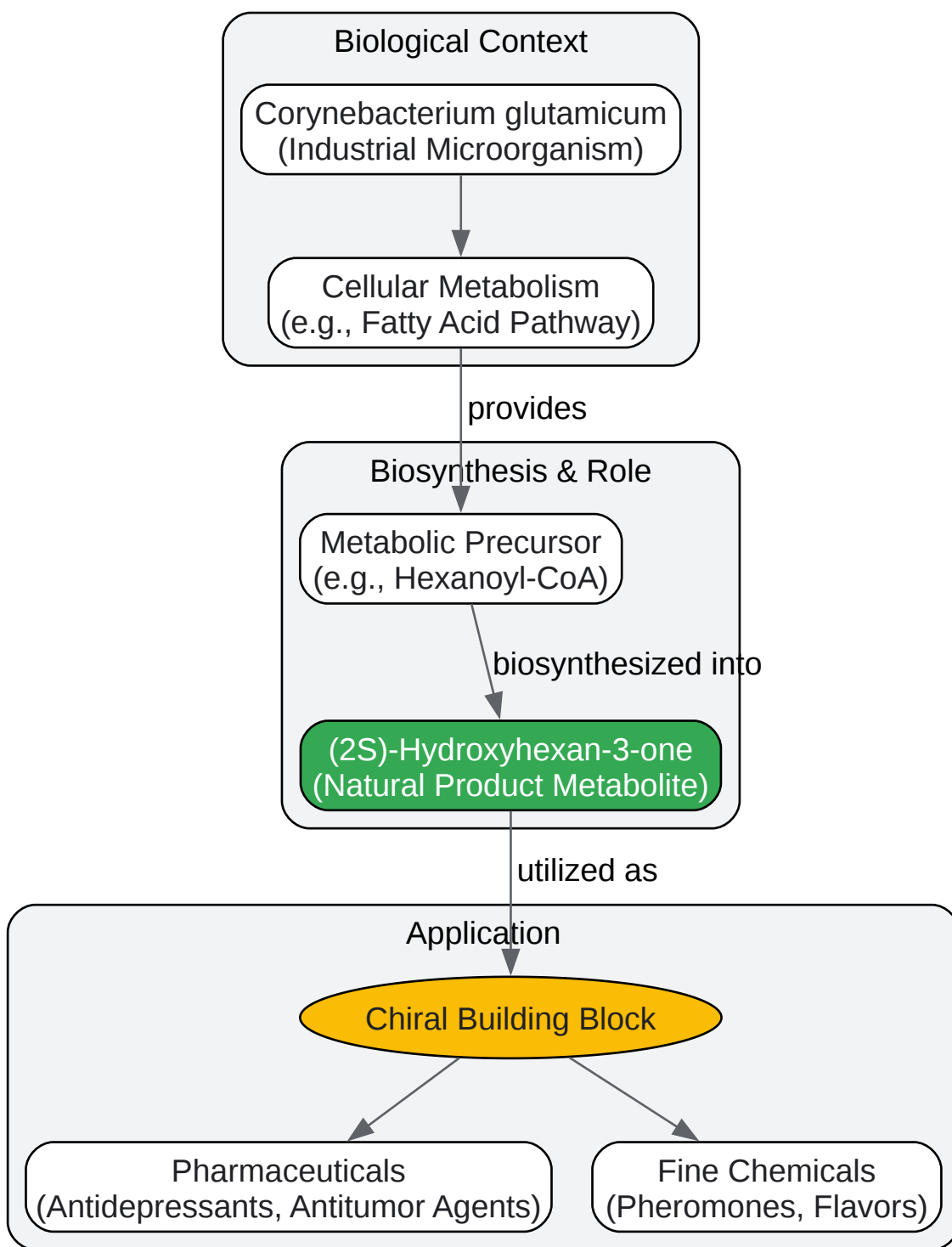
The development of efficient syntheses for enantiomerically pure  $\alpha$ -hydroxy ketones is a major focus in the pharmaceutical industry[1]. These compounds serve as crucial building blocks for a range of biologically active molecules, including:

- Antidepressants[1][10].
- Selective inhibitors of amyloid- $\beta$  protein production, relevant to Alzheimer's disease treatment[1].
- Antitumor antibiotics such as Olivomycin A[1].
- Pheromones and various foodstuff components[2].

The presence of two versatile functional groups, which can be readily transformed into diols, amino derivatives, or epoxides, makes them indispensable synthons in asymmetric synthesis[2].

## Natural Occurrence in *Corynebacterium glutamicum*

(2S)-Hydroxyhexan-3-one has been identified as a natural product and metabolite in *Corynebacterium glutamicum*[4][5]. This bacterium is a non-pathogenic, Gram-positive soil bacterium widely used in the biotechnology industry for the large-scale production of amino acids, particularly L-glutamate and L-lysine[5]. The discovery of (2S)-Hydroxyhexan-3-one in this organism suggests its involvement in specific metabolic pathways, potentially as an intermediate in fatty acid or amino acid metabolism[5]. The study of its biosynthesis could unveil novel enzymatic functions and metabolic routes within this industrially vital microorganism[5].



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Biological role and application of (2S)-Hydroxyhexan-3-one.

## Conclusion

(2S)-Hydroxyhexan-3-one is a chiral molecule of significant interest due to its role as a versatile building block in organic synthesis and its presence as a natural metabolite in the industrially relevant bacterium *C. glutamicum*. While comprehensive experimental data on its physical properties remains limited, computational data provides a solid foundation for its characterization. Established biocatalytic and chemical synthesis strategies for  $\alpha$ -hydroxy ketones are applicable for its production, offering pathways to high-purity enantiomers required for pharmaceutical and fine chemical applications. Further research into its biosynthetic pathway in *C. glutamicum* could provide new insights into microbial metabolism and lead to novel biotechnological production methods.

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